molecular formula C9H13FN2O3 B11081848 5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 77474-48-7

5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11081848
CAS No.: 77474-48-7
M. Wt: 216.21 g/mol
InChI Key: JIXJYMHMTOXPDZ-UHFFFAOYSA-N
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Description

5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of fluorine and propoxyethyl groups in this compound suggests potential unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as urea or thiourea, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Propoxyethyl Group: This step may involve alkylation reactions using propoxyethyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a de-fluorinated compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving pyrimidines.

    Medicine: Potential use in drug development, particularly in antiviral or anticancer therapies.

    Industry: As an intermediate in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors involved in DNA synthesis or repair, given its structural similarity to nucleotides. The fluorine atom could enhance binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-fluorouracil: A well-known anticancer drug.

    1-propoxyethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: A structurally related compound.

Uniqueness

5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of fluorine and propoxyethyl groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

CAS No.

77474-48-7

Molecular Formula

C9H13FN2O3

Molecular Weight

216.21 g/mol

IUPAC Name

5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H13FN2O3/c1-3-4-15-6(2)12-5-7(10)8(13)11-9(12)14/h5-6H,3-4H2,1-2H3,(H,11,13,14)

InChI Key

JIXJYMHMTOXPDZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)N1C=C(C(=O)NC1=O)F

Origin of Product

United States

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